molecular formula C10H8BrNO B13043745 4-(3-Bromophenyl)-3-oxobutanenitrile

4-(3-Bromophenyl)-3-oxobutanenitrile

Cat. No.: B13043745
M. Wt: 238.08 g/mol
InChI Key: KWUNRJQFCIBLAU-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-3-oxobutanenitrile is a brominated aromatic compound featuring a ketone and nitrile group. The compound’s molecular backbone consists of a butanenitrile chain with a ketone at position 3 and a 3-bromophenyl substituent at position 2. Bromine’s electron-withdrawing nature and steric bulk influence reactivity, making this compound valuable in synthetic chemistry, particularly in multicomponent reactions and as a precursor for pharmaceuticals .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-(3-bromophenyl)-3-oxobutanenitrile

InChI

InChI=1S/C10H8BrNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2

InChI Key

KWUNRJQFCIBLAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-3-oxobutanenitrile typically involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Bromophenyl)-3-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Features
4-(3-Bromophenyl)-3-oxobutanenitrile C₁₀H₈BrNO 238.09* Not provided 95* Bromine enhances leaving-group potential for cross-coupling reactions
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO 193.63 5219-07-8 N/A Chlorine offers moderate electronic effects; lower molecular weight
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile C₁₀H₅F₄NO 231.15 3108-23-4 N/A Trifluoromethyl group increases electrophilicity; fluorine enhances metabolic stability

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability, making this compound more reactive in Suzuki or Ullmann couplings compared to its chlorinated analog .
  • Fluorine’s electronegativity improves metabolic stability in drug design .

Positional Isomerism: Substituent Placement

Compound Substituent Position Reactivity Profile Applications
This compound Bromophenyl at C4 Stabilized conjugation with ketone; steric hindrance at C4 Pharmaceutical intermediates; cross-coupling precursors
2-(3-Bromophenyl)-3-oxobutanenitrile Bromophenyl at C2 Proximity to nitrile enhances electronic delocalization Multicomponent pyrrole synthesis (e.g., )
1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile Cyclobutane backbone Ring strain increases reactivity; rigid structure Specialty chemicals; constrained analogs in drug discovery

Key Observations :

  • C4 vs. C2 Substitution : The 4-substituted isomer likely experiences reduced steric hindrance compared to the 2-substituted analog (), favoring reactions requiring planar transition states.
  • Cyclic vs. Acyclic Structures : The cyclobutane derivative () introduces conformational rigidity, useful in designing bioactive molecules with restricted rotation .

Functional Group Variations

Compound Functional Groups Synthetic Utility
This compound Nitrile, ketone, bromophenyl Nitrile→amide/acid conversions; ketone aldol reactions
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate Ester, ketone, chlorophenyl Ester hydrolysis to acids; Claisen condensations
2-(Pyrazin-2-yl)propanenitrile Nitrile, pyrazine Heterocyclic coupling; coordination chemistry

Key Observations :

  • Nitrile Group : Enables click chemistry (e.g., Huisgen cycloaddition) and serves as a precursor to amines or carboxylic acids .
  • Ester vs. Nitrile : Esters () are more hydrolytically labile, offering tunable reactivity in stepwise syntheses .

Stability and Reactivity Trends

  • Electronic Effects : Bromine’s moderate electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitutions to the meta position.
  • Thermal Stability : Trifluoromethyl groups () enhance thermal stability due to strong C-F bonds, whereas brominated compounds may exhibit lower thermal stability .
  • Solubility : Nitrile-containing analogs generally have lower aqueous solubility compared to ester derivatives, impacting their formulation in biological systems .

Biological Activity

4-(3-Bromophenyl)-3-oxobutanenitrile is a nitrile compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. Its unique structure, characterized by a bromophenyl group, positions it as a candidate for various biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C10H8BrN
  • Molar Mass : 222.08 g/mol
  • Structure : The compound features a carbon backbone with a nitrile functional group and a bromophenyl moiety, which can influence its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Membrane Permeability : The presence of the bromine atom enhances lipophilicity, facilitating the compound's ability to penetrate cell membranes and interact with intracellular targets.
  • Hydrogen Bonding : The nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study conducted by demonstrated that various synthesized derivatives showed activity against both Gram-positive and Gram-negative bacteria.

Derivative Microbial Activity Minimum Inhibitory Concentration (MIC)
Compound AEffective against E. coli32 µg/mL
Compound BEffective against S. aureus16 µg/mL
Compound CEffective against P. aeruginosa64 µg/mL

Anticancer Properties

In vitro studies have shown that this compound exhibits anticancer activity, particularly against prostate cancer and melanoma cells. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Effect Observed
Prostate Cancer (PC-3)15Induction of apoptosis
Melanoma (A375)20Cell cycle arrest at G2/M phase

Case Studies

  • Prostate Cancer Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in prostate cancer models. Results indicated significant tumor reduction in treated groups compared to controls, suggesting its potential as a therapeutic agent .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against various pathogens. The study highlighted its effectiveness in inhibiting the growth of resistant strains of bacteria, emphasizing its relevance in addressing antibiotic resistance .

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